molecular formula C17H12Cl2N2O B214848 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether

4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether

Numéro de catalogue B214848
Poids moléculaire: 331.2 g/mol
Clé InChI: DDODZIDUXXKKPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied in scientific research for its potential therapeutic applications in various diseases.

Mécanisme D'action

4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling pathways. This mechanism of action has been shown to have therapeutic potential in various diseases, including ischemic heart disease, Parkinson’s disease, and cancer.
Biochemical and Physiological Effects:
4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether has been shown to have various biochemical and physiological effects in scientific research. Studies have demonstrated that 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether can reduce blood pressure and heart rate in animal models of hypertension. Additionally, 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether has been shown to improve cognitive function in animal models of Alzheimer’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor in various physiological processes. However, one limitation of using 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether is its potential for off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for scientific research on 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether. One potential area of study is the development of more potent and selective antagonists of the adenosine A1 receptor for therapeutic applications. Additionally, further research is needed to elucidate the molecular mechanisms underlying the therapeutic effects of 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether in various diseases. Finally, studies investigating the potential role of 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether in combination therapy with other drugs are warranted.
Conclusion:
In conclusion, 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether, or 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether, is a potent and selective antagonist of the adenosine A1 receptor that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. There are several future directions for scientific research on 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether, including the development of more potent and selective antagonists and further elucidation of its molecular mechanisms of action.

Méthodes De Synthèse

The synthesis of 4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether involves several steps, including the reaction of 3,5-dichlorophenylhydrazine with ethyl 2-bromoacetate to form 2-(3,5-dichlorophenyl)hydrazinecarboxylate. This compound is then reacted with 4-bromophenyl methyl ether to form 4-[2-(3,5-dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether.

Applications De Recherche Scientifique

4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. The adenosine A1 receptor has been shown to play a crucial role in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release.

Propriétés

Nom du produit

4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether

Formule moléculaire

C17H12Cl2N2O

Poids moléculaire

331.2 g/mol

Nom IUPAC

2-(3,5-dichlorophenyl)-4-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C17H12Cl2N2O/c1-22-15-4-2-11(3-5-15)16-6-7-20-17(21-16)12-8-13(18)10-14(19)9-12/h2-10H,1H3

Clé InChI

DDODZIDUXXKKPO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC(=CC(=C3)Cl)Cl

SMILES canonique

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC(=CC(=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.